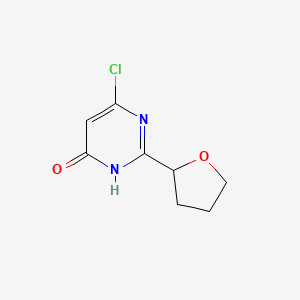![molecular formula C13H10O3S B11796831 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a thiophene-2-carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and thiophene-2-carbaldehyde.
Formation of Dihydrobenzo[b][1,4]dioxin: The dihydrobenzo[b][1,4]dioxin moiety is formed through the alkylation of the phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid, followed by cyclization.
Coupling Reaction: The resulting dihydrobenzo[b][1,4]dioxin is then coupled with thiophene-2-carbaldehyde under appropriate conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carboxylic acid.
Reduction: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel polymers and materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde depends on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a device.
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but with an amine group instead of an aldehyde.
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: Contains an isoxazole ring instead of a thiophene ring.
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde is unique due to the combination of the dihydrobenzo[b][1,4]dioxin and thiophene-2-carbaldehyde moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.
Propriétés
Formule moléculaire |
C13H10O3S |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H10O3S/c14-8-9-4-5-12(17-9)10-2-1-3-11-13(10)16-7-6-15-11/h1-5,8H,6-7H2 |
Clé InChI |
IGMGPJNXMQUQSX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC=C2O1)C3=CC=C(S3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)
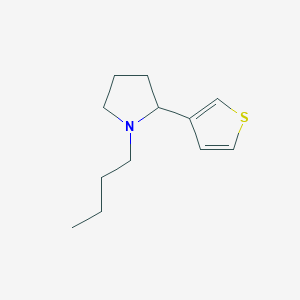
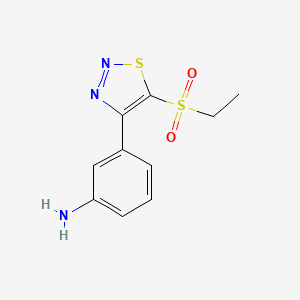


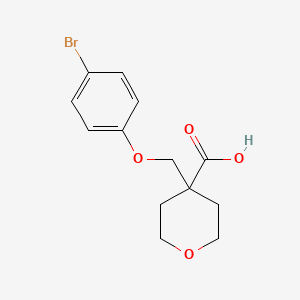
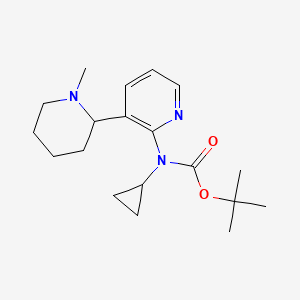
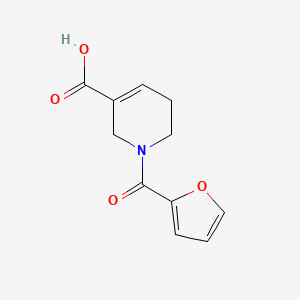

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)
![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
